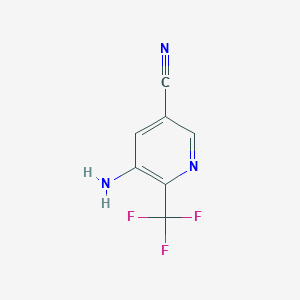

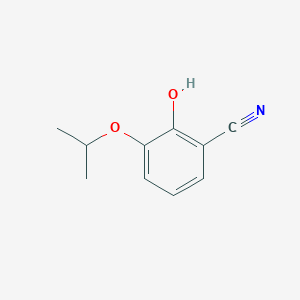

![molecular formula C24H28N2O3 B14850888 5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-4aH-quinolin-2-one](/img/structure/B14850888.png)

5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-4aH-quinolin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indacaterol is an ultra-long-acting beta-adrenoceptor agonist developed by Novartis. It is primarily used for the treatment of chronic obstructive pulmonary disease (COPD) and is marketed under the brand names Onbrez and Arcapta . Indacaterol is unique in that it requires only once-daily administration, unlike other beta-adrenoceptor agonists such as formoterol and salmeterol .

Méthodes De Préparation

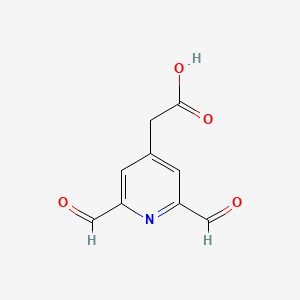

The synthesis of indacaterol involves several steps, starting with the reaction of a compound of formula I with 2-amino-5,6-diethylindan (formula II) in the presence of a base to form a compound of formula III. This intermediate is then converted to indacaterol or its pharmaceutically acceptable salts . Industrial production methods focus on optimizing yield and purity while minimizing the formation of impurities .

Analyse Des Réactions Chimiques

Indacaterol undergoes various chemical reactions, including:

Oxidation: Indacaterol can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can convert indacaterol to its corresponding alcohols.

Substitution: Indacaterol can undergo substitution reactions, particularly at the quinoline ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are hydroxylated and reduced derivatives of indacaterol .

Applications De Recherche Scientifique

Indacaterol has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying beta-adrenoceptor agonists.

Biology: Indacaterol is used in research to understand the mechanisms of beta-adrenoceptor activation.

Medicine: It is extensively studied for its therapeutic effects in COPD and asthma.

Industry: Indacaterol is used in the development of inhalation devices and formulations

Mécanisme D'action

Indacaterol works by stimulating adrenergic beta-2 receptors in the smooth muscle of the airways. This stimulation leads to the relaxation of the muscle, thereby increasing the diameter of the airways, which become constricted in conditions like asthma and COPD . The molecular targets involved include the beta-2 adrenergic receptors, and the pathways activated result in increased levels of cyclic adenosine monophosphate (cAMP), leading to muscle relaxation .

Comparaison Avec Des Composés Similaires

Indacaterol is compared with other long-acting beta-adrenoceptor agonists such as formoterol, salmeterol, and tiotropium. Unlike these compounds, indacaterol has a longer duration of action, allowing for once-daily dosing . This makes it more convenient for patients and can improve adherence to treatment. Similar compounds include:

- Formoterol

- Salmeterol

- Tiotropium

Indacaterol’s unique properties, such as its rapid onset and long duration of action, make it a valuable addition to the treatment options for COPD and asthma .

Propriétés

Formule moléculaire |

C24H28N2O3 |

|---|---|

Poids moléculaire |

392.5 g/mol |

Nom IUPAC |

5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-4aH-quinolin-2-one |

InChI |

InChI=1S/C24H28N2O3/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24/h5-10,18,20,22,25,27-28H,3-4,11-13H2,1-2H3 |

Clé InChI |

MOHNAJOUERFTGI-UHFFFAOYSA-N |

SMILES canonique |

CCC1=C(C=C2CC(CC2=C1)NCC(C3=CC=C(C4=NC(=O)C=CC34)O)O)CC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-(Propane-2,2-diyl)bis(5-fluorobenzo[d]oxazole)](/img/structure/B14850864.png)